molecular formula C11H11IN2O3S B083954 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate CAS No. 14556-93-5

2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate

Cat. No. B083954
CAS RN: 14556-93-5
M. Wt: 378.19 g/mol
InChI Key: YFLUORKLAPWOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of 2C-I, which is a psychedelic drug. However, this compound is not used for recreational purposes but mainly for research purposes.

Mechanism Of Action

The mechanism of action of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate involves the reaction of the thiocyanate group with the thiol group of cysteine residues in proteins. This results in the formation of a covalent bond between the protein and the compound, which can be used to study protein-protein interactions.

Biochemical And Physiological Effects

2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate has been shown to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic at concentrations used in research studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is its ability to covalently label proteins. This allows for the study of protein-protein interactions and protein distribution in cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate in scientific research. One area of interest is the study of protein-protein interactions in disease states. Another area of interest is the development of new labeling techniques using this compound. Additionally, the use of this compound in live cell imaging studies is an area of potential future research.
Conclusion:
In conclusion, 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate is a useful compound in scientific research. Its ability to covalently label proteins makes it a valuable tool for the study of protein-protein interactions and protein distribution in cells. While there are some limitations to its use, there are many potential future directions for research using this compound.

Synthesis Methods

The synthesis method of 2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate involves the reaction of 2,5-dimethoxy-4-iodophenethylamine with thiophosgene followed by reaction with 2-iodoacetamide. The product obtained is then treated with ammonium thiocyanate to obtain the final product.

Scientific Research Applications

2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate has been used in various scientific research studies. It has been used as a fluorescent probe to study the binding of proteins. It has also been used as a cross-linking agent to study protein-protein interactions. Furthermore, it has been used as a labeling agent to study the distribution of proteins in cells.

properties

CAS RN

14556-93-5

Product Name

2,5-Dimethoxy-4-(2-iodoacetamido)phenyl thiocyanate

Molecular Formula

C11H11IN2O3S

Molecular Weight

378.19 g/mol

IUPAC Name

[4-[(2-iodoacetyl)amino]-2,5-dimethoxyphenyl] thiocyanate

InChI

InChI=1S/C11H11IN2O3S/c1-16-8-4-10(18-6-13)9(17-2)3-7(8)14-11(15)5-12/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

YFLUORKLAPWOFK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CI)OC)SC#N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CI)OC)SC#N

synonyms

2,5-Dimethoxy-4-(2-iodoacetylamino)phenyl thiocyanate

Origin of Product

United States

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